molecular formula C11H14N2OS B2997768 N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide CAS No. 2097927-55-2

N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2997768
CAS No.: 2097927-55-2
M. Wt: 222.31
InChI Key: TWNGQVVQASOPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. Thiazole carboxamide derivatives are extensively investigated for their ability to interact with biologically relevant enzymes and receptors. This compound is provided exclusively for research applications in laboratory settings. The thiazole ring is a privileged structure in pharmaceutical research due to its presence in molecules with diverse biological activities . Compounds based on the thiazole-carboxamide framework are of high interest to researchers for developing novel therapeutic agents, particularly as kinase inhibitors for oncology research , modulators of the central nervous system , and anti-inflammatory agents . The specific substitution pattern on the thiazole ring and the carboxamide linkage are critical for optimizing interactions with target proteins and fine-tuning physicochemical properties . Researchers value this scaffold for its potential to yield potent and selective inhibitors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. It must not be used as a food additive, cosmetic, or household chemical. Handling should only be performed by qualified researchers in a controlled laboratory environment. Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10/h6-7,9H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNGQVVQASOPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacteria with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for related compounds often range from 25 µg/ml to 50 µg/ml against resistant strains of bacteria .

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. For example:

  • Protein Kinase Inhibition : Certain thiazole compounds have demonstrated significant inhibitory effects on protein kinases, which are crucial in regulating various cellular processes. In particular, the thiazolidinedione and thiazole derivatives have shown potent anti-PTP1B activity, with some compounds exhibiting an IC50 as low as 6.37 µM .
  • Neuroprotective Effects : Recent studies have indicated that compounds like this compound may modulate AMPA receptor kinetics, which could provide neuroprotective benefits. Experimental data suggest alterations in AMPA receptor deactivation rates, highlighting potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various thiazole derivatives against Mycobacterium tuberculosis. The results showed that specific substitutions on the thiazole ring enhanced the efficacy against resistant strains .
  • Neuroprotective Mechanisms : Research focusing on the modulation of AMPA receptors by thiazole compounds provided insights into their potential use in treating conditions like Alzheimer's disease. The study reported significant effects on receptor kinetics, suggesting a mechanism for neuroprotection .
  • Synthesis and Testing : A comprehensive synthesis of thiazole derivatives was conducted to explore their biological activities. The synthesized compounds were tested against various bacterial strains, revealing promising antibacterial properties .

Table 1: Biological Activity of Thiazole Derivatives

Compound NameTarget PathogenMIC (µg/ml)Activity Type
This compoundMycobacterium tuberculosis25Antimycobacterial
Thiazolidinedione derivativeProtein Tyrosine Phosphatase6.37Enzyme Inhibition
TC-1 (Thiazole Compound)AMPA Receptor-Neuroprotective

Table 2: Summary of Case Studies

Study ReferenceFocus AreaKey Findings
Antimycobacterial ActivityEffective against resistant strains
Neuroprotective MechanismsModulates AMPA receptor kinetics
Synthesis and TestingPromising antibacterial properties observed

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-4-Carboxamide Derivatives

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Notes Source Evidence
N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide (Thiazovivin) C₁₅H₁₄N₄OS 298.36 Benzyl, pyrimidinylamino ROCK1 inhibitor; anti-apoptotic agent
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide C₁₆H₁₂FN₃O₃S₂ 377.41 4-Fluorophenyl, sulfonylamino High polarity due to sulfonyl group
Acotiamide (N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) C₂₃H₃₃N₅O₅S 503.61 Diisopropylaminoethyl, hydroxy-dimethoxybenzoyl Gastroprokinetic agent; enhances acetylcholine release
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclohexanecarboxamide C₂₄H₂₇N₃OS 405.56 Pyridinyl, ethyl-thiazolyl, cyclohexyl Potential kinase inhibitor (structural inference)
2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide C₁₄H₁₄N₆OS 314.37 Cyclopropylamino, triazolopyridinylmethyl Compact structure with heterocyclic diversity

Substituent-Driven Physicochemical Properties

  • Lipophilicity : Bulky hydrophobic groups (e.g., benzyl in Thiazovivin , cyclohexyl in ) enhance lipophilicity, improving membrane permeability.
  • Polarity : Sulfonyl ( ) and hydroxy-dimethoxybenzoyl (Acotiamide ) groups increase polarity, affecting solubility and metabolic stability.
  • Molecular Weight : Ranges from 298.36 (Thiazovivin) to 503.61 (Acotiamide), impacting bioavailability and dosing requirements.

Structure-Activity Relationships (SAR)

  • Thiazole Core : The 1,3-thiazole ring provides a rigid scaffold for substituent placement, influencing target binding.
  • Carboxamide Position : Substitutions at position 4 (e.g., cyclohexyl, fluorophenyl) dictate interactions with hydrophobic pockets in target proteins.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl, fluorophenyl) enhance π-π stacking, while aliphatic groups (e.g., cyclohexyl, cyclopropyl) improve solubility and metabolic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 1,3-thiazole-4-carboxylic acid derivatives with 4-methylidenecyclohexylamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCI or HATU in anhydrous DMF .
  • Cyclization under reflux in acetonitrile or DMF with iodine and triethylamine to promote sulfur elimination, typical of thiazole ring formation .
  • Purification via flash chromatography (e.g., ethyl acetate/hexane) to isolate the product in yields of 45–75% .
    • Critical Parameters : Reaction time (1–3 minutes for initial steps) and stoichiometric control of iodine (to prevent overoxidation) are critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for confirming the structure of N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the cyclohexylidene proton (δ 5.2–5.5 ppm, singlet) and thiazole ring protons (δ 8.1–8.3 ppm) .
  • ESI-MS : Molecular ion peaks ([M+H]+) should align with the exact mass (e.g., m/z ~307.12 for C12H15N2OS) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with thiazole carboxamides' known activities:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme Inhibition : Acetylcholinesterase or tyrosine phosphatase inhibition assays, given structural analogs' activity .

Advanced Research Questions

Q. How can conflicting NMR data for N-(4-methylidenecyclohexole-4-carboxamide derivatives be resolved?

  • Methodological Answer : Discrepancies in cyclohexylidene proton splitting (e.g., singlet vs. multiplet) may arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR to assess dynamic behavior .
  • X-ray crystallography for unambiguous confirmation (e.g., SHELX refinement ).
  • Computational modeling (DFT-based chemical shift predictions) to correlate experimental and theoretical data .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., sulfonamide, hydroxyl) at the cyclohexylidene or thiazole positions .
  • Prodrug Design : Esterification of the carboxamide group to enhance membrane permeability .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .

Q. How do structural modifications at the 4-methylidenecyclohexyl moiety affect pharmacological activity?

  • Methodological Answer :

  • Substituent Effects : Fluorination at the cyclohexylidene ring (e.g., 4,4-difluoro analogs) enhances metabolic stability and target binding, as seen in related thiazole carboxamides .
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) reduce enzymatic degradation but may lower solubility .
  • SAR Studies : Compare IC50 values in enzyme assays across analogs to map pharmacophore requirements .

Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to acetylcholinesterase (PDB: 4EY7) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for thiazole carboxamides across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess inter-study variability .

Experimental Design Considerations

Q. What controls are essential in in vitro cytotoxicity assays for this compound?

  • Methodological Answer :

  • Negative Control : DMSO vehicle (≤0.1% v/v) to rule out solvent toxicity .
  • Positive Control : Doxorubicin or cisplatin to validate assay sensitivity .
  • Cell Viability Control : Untreated cells to establish baseline metabolic activity (e.g., MTT reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.